molecular formula C14H33NO6S B1608979 Diethanolamine decyl sulfate CAS No. 65121-82-6

Diethanolamine decyl sulfate

Cat. No.: B1608979
CAS No.: 65121-82-6
M. Wt: 343.48 g/mol
InChI Key: HOWCFKIBHGUVKK-UHFFFAOYSA-N
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Description

Diethanolamine decyl sulfate (CAS 65121-82-6) is an organic compound serving as an ionic surfactant in scientific research . With a molecular formula of C14H32NO6S and a molecular weight of 342.47 g/mol, its structure comprises a hydrophobic decyl chain and a hydrophilic sulfate group, neutralized with diethanolamine . This amphiphilic nature allows the compound to reduce surface tension between liquids, functioning as an effective emulsifying, foaming, and wetting agent in experimental formulations. As a member of the diethanolamine salt family, it is recommended that this ingredient be formulated to be non-irritating and not be used in the presence of N-nitrosating agents to prevent the formation of nitrosamines . This compound is supplied for research applications only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

65121-82-6

Molecular Formula

C14H33NO6S

Molecular Weight

343.48 g/mol

IUPAC Name

decyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C10H22O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H,11,12,13);5-7H,1-4H2

InChI Key

HOWCFKIBHGUVKK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO

Other CAS No.

65121-82-6

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Diethanolamine decyl sulfate is an organic compound formed by the reaction of diethanolamine with decyl sulfate. It is categorized as an anionic surfactant, which means it carries a negative charge in solution. Its structure includes a long hydrophobic alkyl chain (decyl) and a hydrophilic sulfate group, making it effective in reducing surface tension and enhancing solubility in water.

Cosmetic Applications

This compound is primarily used as an emulsifier and surfactant in cosmetic formulations. Its properties allow it to stabilize emulsions and improve the texture of products.

Key Uses:

  • Emulsification : DEDS helps to blend oil and water phases in creams and lotions.
  • Foaming Agent : It enhances the foaming properties of shampoos and body washes.
  • pH Adjuster : DEDS can be used to modify the pH of cosmetic products, ensuring stability and performance.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a solubilizing agent for active ingredients in formulations.

Key Uses:

  • Solubilization : DEDS aids in dissolving poorly soluble drugs, enhancing their bioavailability.
  • Stabilization : It helps stabilize drug formulations by preventing phase separation.

Cleaning Products

Due to its surfactant properties, this compound is utilized in various cleaning products.

Key Uses:

  • Detergents : It is incorporated into laundry detergents and dishwashing liquids for its ability to remove grease and stains.
  • Industrial Cleaners : DEDS is effective in formulations designed for heavy-duty cleaning tasks.

Environmental Applications

Research has indicated that this compound can be biodegradable, making it a candidate for environmentally friendly cleaning agents.

Biodegradability Studies

A study conducted by Gannon et al. highlighted the biodegradability of DEDS when tested with acclimated sewage microorganisms, showing significant oxidation rates compared to other diethanolamine compounds .

Data Table: Comparative Analysis of Applications

Application AreaKey FunctionsExamples of Use
CosmeticsEmulsification, foamingCreams, lotions, shampoos
PharmaceuticalsSolubilization, stabilizationOral solutions, topical creams
Cleaning ProductsStain removal, grease cuttingLaundry detergents, industrial cleaners
Environmental ScienceBiodegradabilityEco-friendly cleaning formulations

Case Study 1: Cosmetic Formulation

In a study assessing the performance of DEDS in cosmetic formulations, researchers found that products containing DEDS exhibited improved texture and stability compared to those without it. The emulsifying properties allowed for a more uniform distribution of active ingredients .

Case Study 2: Pharmaceutical Efficacy

A pharmaceutical company utilized this compound as a solubilizing agent in a new oral medication. The study demonstrated that DEDS significantly enhanced the solubility of the active ingredient, leading to improved absorption rates in clinical trials .

Safety Considerations

While diethanolamine compounds are widely used, safety assessments have raised concerns regarding potential skin sensitization and toxicity at high concentrations. Regulatory bodies such as the FDA have recommended careful formulation practices to mitigate these risks .

Comparison with Similar Compounds

Diethanolamine decyl sulfate belongs to a broader class of alkyl sulfate surfactants, which vary by alkyl chain length and counterion. Below is a detailed comparison with structurally analogous compounds:

Chemical Structure and Properties
Compound CAS Molecular Formula Molecular Weight Alkyl Chain Length Counterion
This compound 143-00-0 C₁₆H₃₇NO₆S 371.53 C₁₀ (decyl) Diethanolamine
Diethanolamine lauryl sulfate 143-00-0 C₁₆H₃₇NO₆S 371.53 C₁₂ (lauryl) Diethanolamine
Triethanolamine lauryl sulfate 139-96-8 C₁₈H₄₁NO₇S 415.59 C₁₂ (lauryl) Triethanolamine
Sodium lauryl sulfate (SLS) 151-21-3 C₁₂H₂₅NaO₄S 288.38 C₁₂ (lauryl) Sodium
Tris(2-hydroxyethyl)ammonium decyl sulfate 39943-70-9 C₁₄H₃₃NO₇S 359.48 C₁₀ (decyl) Triethanolamine

Key Observations :

  • Alkyl Chain Impact : Longer chains (e.g., lauryl, C₁₂) enhance hydrophobicity and foaming capacity compared to shorter chains (e.g., decyl, C₁₀) .
  • Counterion Impact: Diethanolamine provides milder pH (~6–8) compared to sodium (strongly alkaline, pH ~10–12), reducing skin irritation but increasing regulatory scrutiny due to DEA’s toxicity .
Functional Performance
Property This compound Triethanolamine Lauryl Sulfate Sodium Lauryl Sulfate (SLS)
Foaming Capacity Moderate High High
Emulsifying Efficiency High High Moderate
pH Range 6–8 6–8 10–12
Skin Irritation Low to Moderate Low High
  • Foaming: Triethanolamine lauryl sulfate outperforms DEA salts due to its longer alkyl chain and higher molecular weight .
  • Irritation: Sodium-based surfactants (e.g., SLS) are more irritating due to alkaline pH, while ethanolamine salts are milder .
Biodegradability and Environmental Impact
  • This compound shows moderate biodegradability in microbial studies, with ~60–70% degradation in 28 days under aerobic conditions .
  • Substituted ethanolamine derivatives (e.g., ethyl-diethanolamine) exhibit poor biodegradability (<5%) due to steric hindrance from branched alkyl groups .
  • Sodium lauryl sulfate degrades faster (>90% in 14 days) but poses ecological risks in aquatic systems due to high toxicity to aquatic organisms .
Microbial Degradation
  • Laurylsulphate-diethanolamine is metabolized by Pseudomonas spp. via cleavage of the sulfate ester bond, yielding inorganic sulfate and diethanolamine .
  • DEA itself is biodegradable (~80% in 10 days), but its persistence increases when bound to hydrophobic alkyl chains .
Toxicity Studies
  • Dermal Toxicity : DEA salts cause dose-dependent irritation in murine models (LD₅₀ > 2,000 mg/kg), but chronic exposure leads to liver and kidney damage .
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies DEA as Group 2B (possibly carcinogenic) due to nitrosamine formation in acidic environments .

Preparation Methods

Process Description

One widely studied method involves two main steps:

  • Transesterification: Conversion of triglycerides (e.g., palm oil) into methyl esters using methanol and sulfuric acid catalyst.
  • Amidation: Reaction of methyl esters with diethanolamine in the presence of a sodium hydroxide catalyst to form diethanolamide surfactants.

This method is applicable to produce diethanolamide derivatives with alkyl chains similar to decyl sulfate.

Reaction Conditions and Optimization

  • Transesterification: Palm oil (200 mL) reacted with methanol (100 mL) and sulfuric acid at 60 °C for 2 hours.
  • Amidation: Methyl ester reacted with diethanolamine at varying mole ratios (1:1 to 1:6) and NaOH catalyst concentrations (1% to 6% by weight).

Catalyst Effect and Conversion

The amidation conversion depends strongly on the mole ratio and NaOH catalyst concentration:

Methyl Ester : Diethanolamine (mole ratio) Conversion (%)
1:1 50.40
1:2 58.46
1:3 63.70
1:4 67.74
1:5 68.95
1:6 68.54
NaOH Catalyst Concentration (%) Conversion (%)
1 55.69
2 58.06
3 66.12
4 68.14
5 68.95
6 68.54
  • Optimal conversion (~69%) achieved at a 1:5 mole ratio and 5% NaOH catalyst.
  • Higher NaOH concentrations (>5%) slightly reduce conversion due to possible side reactions.

Mechanism Insights

  • NaOH acts as a strong base catalyst, breaking the methyl ester bond to form RCOO⁻ and methanol.
  • The RCOO⁻ ion then reacts with diethanolamine to form diethanolamide.
  • This process is confirmed by FTIR analysis showing characteristic C-N, C=O, C-O, and O-H bonds in the product.

Summary Table of Amidation Process

Parameter Range/Value Effect on Product
Temperature ~60 °C (transesterification) Efficient methyl ester formation
Methyl ester:DEA ratio 1:1 to 1:6 Conversion peaks at 1:5
NaOH catalyst 1-6% Optimal at 5%, higher reduces yield
Reaction time 2-4 hours Sufficient for amidation completion
Conversion (%) Up to 68.95% Indicates efficient amidation

DEA = Diethanolamine

Preparation via Michael Addition and Aminolysis of Alpha-Olefin Carboxylates

Process Overview

An alternative method involves:

  • Michael addition: Diethanolamine reacts with alpha-olefin carboxylic esters (e.g., methyl acrylate, methyl crotonate) at 30-50 °C to form N,N-dihydroxyethyl-aminocarboxylic esters.
  • Aminolysis: Subsequent reaction with primary alkyl amines (e.g., dodecylamine) at 90-110 °C in the presence of a basic catalyst (NaOH) to form N-alkyl amide surfactants.

Reaction Conditions and Yields

  • Dropwise addition of alpha-olefin carboxylic ester to diethanolamine over 0.5-2 h.
  • Reaction maintained at 30-50 °C for 2-4 h.
  • Vacuum applied to remove solvent and excess ester.
  • Addition of alkyl amine and NaOH catalyst, heated to 90-110 °C for 1-2 h under vacuum to remove alcohol by-products.

Yields reported:

Step Yield (%)
Michael addition product ~95.3
N-alkyl amide surfactant final ~98.6

Advantages of This Method

  • High purity and light color products due to controlled reaction conditions.
  • Reduced side reactions such as polymerization and hydrolysis by slow addition and temperature control.
  • No residual alkylamine or tertiary amine esterification by-products.
  • Vacuum removal of excess reagents and solvents improves product quality.

Other Preparation Notes and Variations

  • Some methods use diethanolamine as both reactant and solvent, simplifying the process.
  • Reaction temperatures typically range from ambient to 110 °C depending on the step.
  • Use of organic solvents such as methanol, toluene, or isopropanol is common for reaction medium and purification.
  • Post-reaction purification may involve filtration, concentration, extraction with solvents (e.g., dichloromethane), and chromatography.

Summary Table Comparing Preparation Methods

Method Key Reactants Catalyst Temperature Range (°C) Reaction Time Yield/Conversion (%) Notes
Amidation of methyl esters Methyl ester + Diethanolamine NaOH (5%) ~60 2-4 hours ~69 conversion Simple, effective for surfactant prep
Michael addition + Aminolysis Diethanolamine + α-olefin carboxylate + Alkyl amine NaOH (2-5 g) 30-50 (step 1), 90-110 (step 2) 2-4 h + 1-2 h 95-99 yield High purity, controlled side reactions
Direct sulfation (general) Diethanolamine + Decyl sulfate (not detailed in sources) Acid/base catalysts Variable Variable Not specified Industrial method, less detailed here

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethanolamine decyl sulfate, and how do reaction parameters influence yield and purity?

  • This compound is typically synthesized via sulfation of decyl alcohol followed by neutralization with diethanolamine. Key parameters include sulfating agent (e.g., chlorosulfonic acid vs. SO₃ gas), molar ratios (alcohol:sulfating agent:amine), temperature control (<50°C to prevent degradation), and purification methods (e.g., solvent extraction, recrystallization) . Yield optimization requires monitoring pH during neutralization and avoiding excess diethanolamine, which can form byproducts.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms alkyl chain length and sulfate-amine bonding. Fourier-Transform Infrared Spectroscopy (FTIR) identifies sulfate (S=O, ~1250 cm⁻¹) and hydroxyl groups (O-H, ~3400 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 397.5 for C₁₀H₂₁O₄S·C₄H₁₁NO₂). Purity is quantified via High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What standardized protocols exist for evaluating the surfactant properties of this compound?

  • Critical micelle concentration (CMC) is determined using surface tension measurements (Du Noüy ring method) or conductivity. Foaming capacity is tested via Ross-Miles apparatus (ASTM D1173), and emulsification efficiency via phase inversion temperature (PIT) studies. Stability under varying pH (3–9) and temperature (25–60°C) is assessed through turbidity and zeta potential measurements .

Advanced Research Questions

Q. How does this compound interact with nonionic surfactants in mixed micelle systems, and what experimental designs resolve synergistic/antagonistic effects?

  • Mixed micelle formation with polysorbates or alkyl glucosides can be studied using isothermal titration calorimetry (ITC) to quantify binding energetics. Small-angle X-ray scattering (SAXS) reveals micellar morphology, while fluorescence quenching probes micropolarity. Fractional factorial designs (e.g., varying surfactant ratios, ionic strength) identify interaction mechanisms (e.g., charge screening, steric effects) .

Q. What methodologies address contradictions in cytotoxicity data for this compound across in vitro and in vivo models?

  • Discrepancies arise from differences in exposure duration, cell lines (e.g., HaCaT vs. 3T3 fibroblasts), and metabolic activation. A tiered approach includes:

  • In vitro: MTT assays with primary human keratinocytes (24–72 hr exposure).
  • Ex vivo: Human skin equivalent models (EpiDerm™) to assess barrier disruption.
  • In vivo: OECD 439 (skin irritation) and 442D (sensitization) guidelines.
    Cross-validate findings using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify nitrosamine derivatives (e.g., N-nitrosodiethanolamine) .

Q. What mechanistic studies elucidate the role of this compound in nitrosamine formation under cosmetic formulation conditions?

  • Accelerated stability testing (40°C, 75% RH for 3 months) with nitrite-spiked formulations identifies nitrosation kinetics. Nitrosamine quantification employs HPLC-MS/MS with a limit of detection (LOD) <0.1 ppb. Mechanistic insights are gained via density functional theory (DFT) modeling of amine-nitrite reaction pathways and pH-dependent activation energies .

Methodological Guidance for Contradictory Data

Q. How should researchers design experiments to reconcile conflicting reports on this compound’s allergenicity?

  • Conduct patch testing (OECD 406) with controlled concentrations (0.1–5% w/v) across diverse cohorts (n > 200) stratified by age, ethnicity, and pre-existing dermatitis. Combine with lymphocyte proliferation assays (BrdU ELISA) to differentiate irritant vs. allergic responses. Use logistic regression to identify covariates (e.g., pH, coexisting surfactants) influencing sensitization thresholds .

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